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Compound of Interest

Compound Name: 5-Aminopyridine-3-sulfonamide

Cat. No.: B1337962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 5-
Aminopyridine-3-sulfonamide. Due to the limited availability of public experimental spectral

data for this specific compound, this document focuses on predicted data based on the known

spectroscopic behavior of its constituent functional groups. It also outlines standardized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which are crucial for the structural elucidation and

characterization of such molecules in a research and drug development context.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Aminopyridine-3-
sulfonamide. These predictions are derived from established principles of spectroscopy and

data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.2 - 8.4 d 1H

H-2 (proton on the

carbon between the

two nitrogen atoms)

~7.8 - 8.0 dd 1H

H-4 (proton on the

carbon between the

amino and

sulfonamide groups)

~7.2 - 7.4 d 1H
H-6 (proton adjacent

to the ring nitrogen)

~7.0 (broad s) s 2H
-SO₂NH₂

(sulfonamide protons)

~5.5 (broad s) s 2H -NH₂ (amino protons)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~150 - 155 C-5 (carbon bearing the amino group)

~145 - 150 C-2 (carbon between the two nitrogen atoms)

~135 - 140 C-6 (carbon adjacent to the ring nitrogen)

~130 - 135 C-3 (carbon bearing the sulfonamide group)

~120 - 125
C-4 (carbon between the amino and

sulfonamide groups)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium

N-H stretching (asymmetric

and symmetric) of the amino

group

3350 - 3250 Medium

N-H stretching (asymmetric

and symmetric) of the

sulfonamide group

1640 - 1600 Strong

N-H bending of the amino

group and C=C/C=N ring

stretching

1590 - 1550 Strong
C=C/C=N aromatic ring

stretching

1350 - 1300 Strong
Asymmetric SO₂ stretching of

the sulfonamide group

1180 - 1140 Strong
Symmetric SO₂ stretching of

the sulfonamide group[1]

950 - 900 Medium S-N stretching[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ion

173.03 [M]⁺ (Molecular ion)

174.03 [M+H]⁺ (Protonated molecule)

108.06 [M - SO₂NH]⁺

93.05 [M - SO₂NH₂ - NH]⁺

79.02 [SO₂NH₂]⁺

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectral data for a compound such as 5-Aminopyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Aminopyridine-3-sulfonamide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for

¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small, clean spatula-tip amount of the solid 5-Aminopyridine-3-sulfonamide
directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 5-Aminopyridine-3-sulfonamide in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g.,

50:50 acetonitrile:water with 0.1% formic acid).

Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the

precursor ion and apply collision-induced dissociation (CID).

Data Processing:

Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the

molecular weight.

Analyze the fragmentation pattern from the MS/MS spectrum to aid in structural confirmation.

A common fragmentation for aromatic sulfonamides is the loss of SO₂.[2]
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation Data Acquisition Data Analysis & Interpretation
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Deuterated Solvent

Solid Sample

Mass Spectrometry
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IR Spectrum
(Functional Groups)
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(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Aminopyridine-3-
sulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337962#spectral-data-for-5-aminopyridine-3-
sulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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